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molecular formula C13H26O B8480183 (6S)-6,10-dimethylundecan-2-one CAS No. 71117-48-1

(6S)-6,10-dimethylundecan-2-one

Cat. No. B8480183
M. Wt: 198.34 g/mol
InChI Key: RBGLEUBCAJNCTR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556742

Procedure details

4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol (0.960 g; 5.10-3 mole) is kept at a temperature in the region of 40° C. and protected from light, in the presence of silver trifluoromethanesulphonate (1.285 g; 5.10-3 mole) in a mixture (50 cc) of tetrahydrofuran and water (3:1 by volume). After the reaction mixture has reacted for 20 hours and has been treated under the conditions of Example 1, the raw product obtained is hydrogenated in the presence of palladium on charcoal (5% in hexane). After chromatography on a silica column under reduced pressure with elution with a mixture of ether and petroleum-ether (3:7 by volume), 6,10-dimethylundecan-2-one (0.792 g) is obtained, having the following characteristics:
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silver trifluoromethanesulphonate
Quantity
1.285 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])(O)[C:6]#[CH:7])(C)=C.O1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>[Pd].FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:9][CH:5]([CH2:4][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH2:6][CH2:7][CH2:16][C:17](=[O:20])[CH3:18] |f:4.5|

Inputs

Step One
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
0.96 g
Type
reactant
Smiles
C(=C)(C)C(C(C#C)(O)C)CC=C(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
silver trifluoromethanesulphonate
Quantity
1.285 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at a temperature in the region of 40° C.
CUSTOM
Type
CUSTOM
Details
After the reaction mixture has reacted for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
has been treated under the conditions of Example 1
CUSTOM
Type
CUSTOM
Details
the raw product obtained
WASH
Type
WASH
Details
After chromatography on a silica column under reduced pressure with elution
ADDITION
Type
ADDITION
Details
with a mixture of ether and petroleum-ether (3:7 by volume)

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)=O)CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.792 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04556742

Procedure details

4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol (0.960 g; 5.10-3 mole) is kept at a temperature in the region of 40° C. and protected from light, in the presence of silver trifluoromethanesulphonate (1.285 g; 5.10-3 mole) in a mixture (50 cc) of tetrahydrofuran and water (3:1 by volume). After the reaction mixture has reacted for 20 hours and has been treated under the conditions of Example 1, the raw product obtained is hydrogenated in the presence of palladium on charcoal (5% in hexane). After chromatography on a silica column under reduced pressure with elution with a mixture of ether and petroleum-ether (3:7 by volume), 6,10-dimethylundecan-2-one (0.792 g) is obtained, having the following characteristics:
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silver trifluoromethanesulphonate
Quantity
1.285 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])(O)[C:6]#[CH:7])(C)=C.O1C[CH2:18][CH2:17][CH2:16]1.[OH2:20]>[Pd].FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:9][CH:5]([CH2:4][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH2:6][CH2:7][CH2:16][C:17](=[O:20])[CH3:18] |f:4.5|

Inputs

Step One
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
0.96 g
Type
reactant
Smiles
C(=C)(C)C(C(C#C)(O)C)CC=C(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
silver trifluoromethanesulphonate
Quantity
1.285 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at a temperature in the region of 40° C.
CUSTOM
Type
CUSTOM
Details
After the reaction mixture has reacted for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
has been treated under the conditions of Example 1
CUSTOM
Type
CUSTOM
Details
the raw product obtained
WASH
Type
WASH
Details
After chromatography on a silica column under reduced pressure with elution
ADDITION
Type
ADDITION
Details
with a mixture of ether and petroleum-ether (3:7 by volume)

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)=O)CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.792 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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